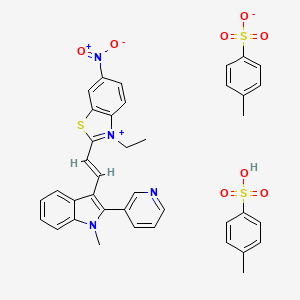

3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate, mono-p-toluenesulfonate

Descripción

3-Etil-2-(2-(1-metil-2-(3-piridil)indol-3-il)vinil)-6-nitrobenzotiazolium p-toluenosulfonato, mono-p-toluenosulfonato es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales

Propiedades

Número CAS |

25052-61-3 |

|---|---|

Fórmula molecular |

C39H36N4O8S3 |

Peso molecular |

784.9 g/mol |

Nombre IUPAC |

3-ethyl-2-[(E)-2-(1-methyl-2-pyridin-3-ylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C25H21N4O2S.2C7H8O3S/c1-3-28-22-12-10-18(29(30)31)15-23(22)32-24(28)13-11-20-19-8-4-5-9-21(19)27(2)25(20)17-7-6-14-26-16-17;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-16H,3H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+1;;/p-1 |

Clave InChI |

HFOFVTJEWCBWPZ-UHFFFAOYSA-M |

SMILES isomérico |

CC[N+]1=C(SC2=C1C=CC(=C2)[N+](=O)[O-])/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CN=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

SMILES canónico |

CC[N+]1=C(SC2=C1C=CC(=C2)[N+](=O)[O-])C=CC3=C(N(C4=CC=CC=C43)C)C5=CN=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-Etil-2-(2-(1-metil-2-(3-piridil)indol-3-il)vinil)-6-nitrobenzotiazolium p-toluenosulfonato implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave generalmente incluyen:

Formación del derivado de indol: Esto implica la reacción de un derivado de piridina con un precursor de indol apropiado en condiciones ácidas o básicas.

Vinilación: El derivado de indol luego se somete a una reacción de vinilación, a menudo utilizando un haluro de vinilo o sulfona de vinilo en presencia de una base.

Formación de nitrobenzotiazolium: El indol vinilado se hace reaccionar con un derivado de nitrobenzotiazol en condiciones específicas para formar la sal de benzotiazolium deseada.

Adición de p-toluenosulfonato: Finalmente, la sal de benzotiazolium se trata con ácido p-toluenosulfónico para producir la sal de mono-p-toluenosulfonato.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de cribado de alto rendimiento para las condiciones de reacción, así como la implementación de reactores de flujo continuo para mejorar la escalabilidad y la eficiencia.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-Etil-2-(2-(1-metil-2-(3-piridil)indol-3-il)vinil)-6-nitrobenzotiazolium p-toluenosulfonato puede experimentar varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) se utilizan con frecuencia.

Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) y los nucleófilos (NH₃, OH⁻) se emplean comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir aminas o alcoholes.

Aplicaciones Científicas De Investigación

Key Properties

- Molecular Formula: C₁₉H₁₈N₄O₃S

- Molecular Weight: 378.44 g/mol

- Solubility: Soluble in organic solvents such as DMSO and methanol.

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds with similar structures exhibit significant anticancer properties. The indole and benzothiazole components are critical for interacting with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of benzothiazole can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study published in the European Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives possess potent anticancer activity against various human cancer cell lines, suggesting potential applications for 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate in cancer therapeutics .

Materials Science

Dye Sensitizers:

The compound's ability to absorb visible light makes it a candidate for use as a dye sensitizer in solar cells. Its unique electronic properties can enhance the efficiency of photovoltaic devices.

Research Findings:

A comparative study on dye-sensitized solar cells (DSSCs) revealed that incorporating similar compounds improved light absorption and conversion efficiency. The structural features of 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate may provide insights into designing more effective sensitizers .

Biochemical Applications

Fluorescent Probes:

Due to its structural characteristics, the compound can serve as a fluorescent probe for biological imaging. Its ability to emit fluorescence upon excitation makes it useful for tracking cellular processes.

Case Study:

In a study focusing on cellular imaging, similar nitrobenzothiazole derivatives were utilized as fluorescent markers to visualize cellular structures and dynamics, highlighting the potential application of 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate in advanced imaging techniques .

Comparative Data Table

| Property/Feature | 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate | Similar Compounds |

|---|---|---|

| Anticancer Activity | Significant inhibition of cancer cell proliferation | Benzothiazole derivatives |

| Solar Cell Efficiency | Potential as a dye sensitizer | Various organic dyes |

| Fluorescent Properties | Emits fluorescence upon excitation | Nitrobenzothiazole derivatives |

Mecanismo De Acción

El mecanismo de acción de 3-Etil-2-(2-(1-metil-2-(3-piridil)indol-3-il)vinil)-6-nitrobenzotiazolium p-toluenosulfonato implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad. Los efectos del compuesto están mediados a través de vías que involucran transferencia de electrones, enlace de hidrógeno e interacciones hidrófobas.

Comparación Con Compuestos Similares

Compuestos Similares

- 3-Etil-2-(2-(1-metil-2-(3-piridil)indol-3-il)vinil)-6-nitrobenzotiazolium cloruro

- 3-Etil-2-(2-(1-metil-2-(3-piridil)indol-3-il)vinil)-6-nitrobenzotiazolium bromuro

Unicidad

En comparación con compuestos similares, 3-Etil-2-(2-(1-metil-2-(3-piridil)indol-3-il)vinil)-6-nitrobenzotiazolium p-toluenosulfonato es único debido a su contraión específico (p-toluenosulfonato), que puede influir en su solubilidad, estabilidad y reactividad. Esta singularidad lo hace particularmente valioso para ciertas aplicaciones donde estas propiedades son críticas.

Actividad Biológica

The compound 3-Ethyl-2-(2-(1-methyl-2-(3-pyridyl)indol-3-yl)vinyl)-6-nitrobenzothiazolium p-toluenesulfonate, mono-p-toluenesulfonate is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.

Chemical Formula

- Molecular Formula : C23H24N3O4S2

- Molecular Weight : 464.58 g/mol

Structure

The compound features an indole moiety substituted with a pyridine group, a nitrobenzothiazole unit, and a p-toluenesulfonate group, contributing to its unique properties and biological activities.

Research indicates that compounds similar to this one exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with indole and pyridine structures have shown effectiveness against bacterial strains.

- Anticancer Properties : Certain derivatives have been studied for their potential to inhibit tumor growth through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from oxidative stress.

Case Studies

- Antimicrobial Activity

- Anticancer Potential

- Neuroprotection

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.